molecular formula C8H6BrN3OS B10797757 N-(6-bromothieno[3,2-d]pyrimidin-4-yl)acetamide

N-(6-bromothieno[3,2-d]pyrimidin-4-yl)acetamide

Cat. No.: B10797757
M. Wt: 272.12 g/mol
InChI Key: RUDZVISXJWNBRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-443 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core. The reaction conditions often include the use of boronic acids and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: OSM-S-443 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further evaluated for their biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-443 involves targeting the malaria parasite’s ion pump, PfATP4. This pump is crucial for maintaining the parasite’s ion balance. OSM-S-443 disrupts the function of PfATP4, leading to an influx of sodium ions into the parasite, ultimately causing its death .

Comparison with Similar Compounds

  • OSM-S-106
  • OSM-S-137
  • TCMDC 132385

Comparison: OSM-S-443 is unique in its specific targeting of the PfATP4 ion pump. While other compounds in the aminothienopyrimidine series also show activity against malaria, OSM-S-443 has been optimized for better efficacy and stability. The presence of specific functional groups in OSM-S-443 enhances its binding affinity and selectivity for the target .

By understanding the detailed synthesis, reactions, applications, and mechanism of action of OSM-S-443, researchers can further explore its potential in developing new antimalarial therapies.

Properties

Molecular Formula

C8H6BrN3OS

Molecular Weight

272.12 g/mol

IUPAC Name

N-(6-bromothieno[3,2-d]pyrimidin-4-yl)acetamide

InChI

InChI=1S/C8H6BrN3OS/c1-4(13)12-8-7-5(10-3-11-8)2-6(9)14-7/h2-3H,1H3,(H,10,11,12,13)

InChI Key

RUDZVISXJWNBRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=NC2=C1SC(=C2)Br

Origin of Product

United States

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